1,3,3-Trifluoroprop-1-yne

Description

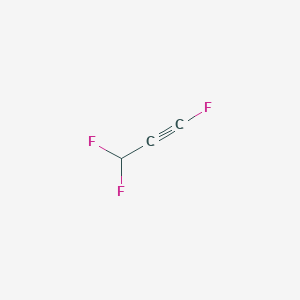

Structure

3D Structure

Properties

CAS No. |

66293-25-2 |

|---|---|

Molecular Formula |

C3HF3 |

Molecular Weight |

94.03 g/mol |

IUPAC Name |

1,3,3-trifluoroprop-1-yne |

InChI |

InChI=1S/C3HF3/c4-2-1-3(5)6/h3H |

InChI Key |

HMAHQANPHFVLPT-UHFFFAOYSA-N |

Canonical SMILES |

C(#CF)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,3 Trifluoroprop 1 Yne and Its Structural Analogues

Classical Preparative Routes and Refinements

Traditional methods for synthesizing alkynes have been adapted and refined for the specific challenges posed by fluorine substitution. These routes often rely on elimination reactions and the use of highly reactive organometallic intermediates.

Synthesis via Dehydrohalogenation Pathways

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a fundamental and common method for creating alkynes. youtube.com This elimination reaction is typically promoted by a strong base. For the synthesis of 1,3,3-Trifluoroprop-1-yne, this pathway involves the use of fluorinated propene or propane (B168953) precursors.

A key industrial precursor is 1-chloro-3,3,3-trifluoropropene (HFO-1233zd), which exists as cis and trans isomers. google.com The dehydrochlorination of the cis-isomer of 1233zd proceeds with high yield when treated with potassium hydroxide (B78521). google.com However, the trans-isomer is less reactive under these conditions. google.com More robust methods have been developed to facilitate the reaction for both isomers and other related precursors like 1,3,3,3-tetrafluoropropene (HFO-1234ze).

Effective dehydrohalogenation can be achieved using strong bases such as potassium tert-butoxide or sodium amide (NaNH₂). For instance, reacting 1-chloro-3,3,3-trifluoropropene with potassium tert-butoxide in tetrahydrofuran (B95107) yields 3,3,3-trifluoropropyne (B1345459). google.com Similarly, sodium amide in a solvent like diethyl ether can be used to synthesize the target alkyne from either 1233zd or 1234ze. google.com The reaction with sodium amide typically requires a molar ratio of at least 2:1 (base to substrate) to proceed efficiently. google.com

Table 1: Dehydrohalogenation Reactions for 3,3,3-Trifluoropropyne Synthesis This table is interactive. Users can sort and filter the data.

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| cis-1-Chloro-3,3,3-trifluoropropene | Potassium Hydroxide (30%) | Methanol/Water | 38 | 90 | google.com |

| 1-Chloro-3,3,3-trifluoropropene | Potassium tert-butoxide | Tetrahydrofuran | 50-60 | - | google.com |

| 1-Chloro-3,3,3-trifluoropropene | Sodium Amide | Diethyl Ether | -25 | - | google.com |

Approaches Involving Organolithium Intermediates

Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and excellent nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orgyoutube.com Their preparation typically involves the reaction of an alkyl halide with lithium metal. youtube.commasterorganicchemistry.com

In the context of alkyne synthesis, organolithium reagents are commonly used for deprotonation. wikipedia.org Terminal alkynes have a relatively acidic proton on the sp-hybridized carbon, which can be readily removed by a strong base like an organolithium reagent (e.g., n-butyllithium) to form a lithium acetylide. youtube.commasterorganicchemistry.com This resulting acetylide is a potent nucleophile for further synthetic transformations. While direct synthesis of this compound from a precursor via an organolithium intermediate is less commonly documented in initial preparative routes, the reverse is a staple reaction: this compound can be deprotonated by an organolithium reagent to generate the corresponding trifluoromethyl-substituted lithium acetylide. This intermediate is crucial for creating more complex structural analogues by reacting it with various electrophiles.

Catalytic Synthesis of this compound

Catalytic methods offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical routes. Transition metals and photoredox catalysis have emerged as powerful strategies for constructing fluorinated alkynes.

Transition Metal-Catalyzed Approaches

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. nsf.gov Metals such as palladium and copper are frequently employed for their catalytic efficiency in fluorination and fluoroalkylation reactions. nih.gov These methods often avoid the need for pre-functionalized starting materials by utilizing direct C-H bond activation. nsf.gov

For the synthesis of fluorinated alkynes, strategies often involve the cross-coupling of a suitable alkyne with a trifluoromethyl source or the coupling of a trifluoromethyl-containing building block with an alkyne partner. Palladium- and copper-bimetallic systems have been shown to be effective in the C-H arylation of fluoroarenes, a principle that extends to other C-H functionalization reactions. nih.gov While direct catalytic synthesis of this compound is a specific challenge, the broader field of transition-metal-catalyzed synthesis of trifluoromethyl-alkynes is well-established, providing a toolbox of reactions that can be adapted for this target and its derivatives. nih.gov

Photoredox Catalysis in Fluorinated Alkyne Synthesis

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules, including fluorinated compounds, by enabling unique reaction pathways under exceptionally mild conditions. semanticscholar.org This method uses a photocatalyst (often based on ruthenium or iridium) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govmdpi.com

In the synthesis of fluorinated alkynes, a common strategy involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as trifluoroiodomethane (CF₃I) or Togni's reagent. nih.govnih.gov This radical can then add to an alkyne. By carefully controlling the reaction conditions—including the choice of catalyst, solvent, and base—chemoselectivity can be achieved to favor the formation of trifluoromethylated alkynes over other potential products like alkenes. nih.gov For example, the reaction between an alkyne and CF₃I can be steered towards the desired alkyne product using specific iridium-based photocatalysts. nih.gov

Table 2: Photoredox Catalysis for Trifluoromethylated Alkyne Synthesis This table is interactive. Users can sort and filter the data.

| Photocatalyst | CF₃ Source | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium Complex | CF₃I | Radical Trifluoromethylation | Controlled selectivity between alkyne, alkene, and alkenyl iodide | nih.gov |

| Ruthenium Complex | CF₃I | Oxidative Trifluoromethylation | Direct addition of CF₃ and H₂O to form α-trifluoromethyl ketones | organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Togni/Umemoto Reagents | Trifluoromethylation | Access to allylic secondary CF₃ products from allylsilanes | nih.gov |

Chemo- and Regioselective Synthesis of Trifluoroprop-1-yne Derivatives

The functionalization of the alkyne backbone of this compound and its analogues requires precise control over chemo- and regioselectivity. This is crucial for building complex molecular architectures from this fluorinated scaffold.

Recent advances have demonstrated that fluoroalkynes can undergo highly selective tetrafunctionalization, where four different functional groups are installed across the alkyne's two carbons in a single, controlled process. rsc.org One such strategy involves a [3–5 + 2]-annulation reaction that proceeds without the need for transition metal catalysts or external oxidants. In this approach, the fluorine atom acts as a detachable "activator," guiding the reaction to achieve high chemo-, regio-, and stereoselectivity. rsc.org This methodology provides a modular platform for creating a diverse range of fluorinated 5- to 7-membered nitrogen-containing heterocyclic compounds (azacycles), which are of significant interest in medicinal chemistry. rsc.org The ability to control the outcome of such multi-component reactions highlights the sophisticated level of synthetic control now achievable in fluoroalkyne chemistry. rsc.orgnih.gov

Strategies for Stereocontrolled Fluorinated Alkyne Formation

The development of stereocontrolled methods for the formation of fluorinated alkynes is crucial for accessing chiral molecules with defined three-dimensional structures. Research in this area has led to several effective strategies.

One notable achievement is the synthesis of enantiomerically pure (R)- and (S)-4-fluoro-1-alkynes. acs.org These chiral synthons provide valuable building blocks for the introduction of fluorine at a stereogenic center adjacent to an alkyne functionality.

Another approach involves the regioselective fluorination of allenes. An organocatalytic method using I(I)/I(III) catalysis with a hydrogen fluoride (B91410) source allows for the highly regioselective synthesis of secondary and tertiary propargylic fluorides from unactivated allenes. nih.gov This strategy provides access to chiral fluorinated alkynes that are structural isomers of this compound.

Furthermore, stereoselectivity can be achieved in reactions involving fluorinated alkynes. For example, the carbostannylation of alkynes using tributyl(3,3,3-trifluoropropynyl)stannane proceeds in a syn-addition manner, resulting in the formation of trifluoromethyl-substituted enynes as single stereoisomers. oup.com While this reaction functionalizes an existing alkyne, the principles of stereocontrol are highly relevant to the broader field of fluorinated alkyne synthesis.

| Precursor | Reagent/Catalyst | Product | Stereochemistry | Reference |

| Unactivated allenes | I(I)/I(III) catalyst, HF source | Propargylic fluorides | Highly regioselective | nih.gov |

| Alkynes | Tributyl(3,3,3-trifluoropropynyl)stannane | CF3-substituted enynes | syn-addition | oup.com |

| Chiral precursors | N/A | (R)- and (S)-4-fluoro-1-alkynes | Enantiomerically pure | acs.org |

Directed Functionalization at the Alkyne Moiety

The alkyne functional group in this compound and its analogues is a versatile handle for further molecular elaboration. Directed functionalization strategies enable the regioselective introduction of new atoms and groups at the carbon-carbon triple bond.

Palladium-catalyzed annulation reactions of fluoroalkylated alkynes with 2-iodobenzylidenamines provide a direct route to 4-fluoroalkylated isoquinolines. acs.org This transformation proceeds with high regioselectivity, exclusively forming the 4-substituted product.

A divergent synthesis of thioether-functionalized trifluoromethyl-alkynes, -1,3-dienes, and -allenes has been developed from the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles. rsc.org The reaction outcome is controlled by the choice of enyne, nucleophile, and solvent, allowing for selective 1,2-addition to yield functionalized alkynes.

Direct C-H functionalization of terminal alkynes represents another powerful tool. Copper-catalyzed direct alkynylation of electron-deficient (poly)fluoroarenes with terminal alkynes has been reported to construct C(sp2)-C(sp) bonds. acs.orgwhiterose.ac.uk Moreover, the direct introduction of fluorinated groups onto alkynes via C-H bond functionalization has been reviewed, highlighting methods such as photocatalyzed transformations and transition metal-catalyzed processes. nih.gov

The carbostannylation of alkynes with tributyl(3,3,3-trifluoropropynyl)stannane is a prime example of directed functionalization, where a tributylstannyl group is added across the triple bond with high stereocontrol, yielding a product amenable to further cross-coupling reactions. oup.com

| Alkyne Substrate | Reagent/Catalyst | Functionalization Type | Product | Reference |

| Fluoroalkylated alkynes | 2-Iodobenzylidenamines, Pd(PPh3)4 | Annulation | 4-Fluoroalkylated isoquinolines | acs.org |

| 2-Trifluoromethyl-1,3-conjugated enynes | Thiophenols | Thioether functionalization | Thioether-functionalized alkynes | rsc.org |

| Terminal alkynes | (Poly)fluoroarenes, Cu catalyst | C-H Alkynylation | Aryl-substituted alkynes | acs.orgwhiterose.ac.uk |

| Alkynes | Tributyl(3,3,3-trifluoropropynyl)stannane | Carbostannylation | CF3-substituted enynes | oup.com |

Mechanistic Elucidation of 1,3,3 Trifluoroprop 1 Yne Reactivity

Organometallic Reactions and Insertion Mechanisms

The interaction of 1,3,3-trifluoroprop-1-yne with transition metal complexes provides insights into the fundamental processes of ligand coordination, activation of the carbon-carbon triple bond, and subsequent insertion reactions.

Reactions with Iron and Ruthenium Complexes

The reaction of this compound with hydridopentacarbonylrhenium and hydrido(dicarbonyl)(cyclopentadienyl)iron has been investigated. rsc.org With the iron hydride complex, HFe(CO)₂(π-C₅H₅), a mixture of two isomeric vinyl-iron complexes is formed. rsc.org The reaction proceeds via the insertion of the alkyne into the iron-hydride bond.

Detailed studies on the direct reaction of this compound with ruthenium complexes are not extensively documented in the reviewed literature. However, the reactivity of other ruthenium acetylide complexes suggests that similar insertion and coupling reactions are plausible. nih.gov

Formation of Vinyl and Cyclohexadienyl Metal Complexes

The insertion of this compound into the Fe-H bond of HFe(CO)₂(π-C₅H₅) leads to the formation of two distinct vinyl-iron complexes: cis-CF₃CH=CHFe(CO)₂(π-C₅H₅) and CH₂=C(CF₃)Fe(CO)₂(π-C₅H₅). rsc.org The latter, where the iron atom is bonded to the carbon atom bearing the trifluoromethyl group, is the predominant product. rsc.org This regioselectivity is influenced by the electronic effects of the trifluoromethyl group.

The formation of cyclohexadienyl metal complexes from this compound is not described in the surveyed literature.

Ligand Coordination and Activation of the Alkyne

The initial step in the organometallic reactions of this compound is the coordination of the alkyne to the metal center. This coordination activates the C≡C triple bond, making it susceptible to nucleophilic attack or insertion reactions. For instance, the reaction of this compound with a rhodium(I) fluoride (B91410) complex, trans-[Rh(F)(PⁱPr₃)₂], results in the formation of a stable η²-alkyne complex, trans-[Rh(F)(HC≡CCF₃)(PⁱPr₃)₂]. nih.gov

In reactions with metal hydrides, the coordinated alkyne undergoes insertion into the metal-hydride bond, leading to the formation of a vinyl-metal intermediate. rsc.org The nature of the metal and its ligand sphere dictates the subsequent reaction pathways. For example, with octacarbonyldicobalt, this compound forms a stable alkyne-bridged complex, (CF₃C₂H)Co₂(CO)₆, among other products. rsc.org

Table 1: Products from the Reaction of this compound with Metal Hydrides

| Metal Hydride Complex | Major Products |

| HFe(CO)₂(π-C₅H₅) | CH₂=C(CF₃)Fe(CO)₂(π-C₅H₅) and cis-CF₃CH=CHFe(CO)₂(π-C₅H₅) |

| HMn(CO)₅ | CH₂=C(CF₃)Mn(CO)₅ and a cyclic tetracarbonyl complex |

| HRe(CO)₅ | cis-CF₃CH=CHRe(CO)₅ |

| trans-(Et₃P)₂Pt(H)Cl | cis-(Et₃P)₂Pt(C(CF₃)=CH₂)Cl |

Data sourced from a study on the reactions of metal carbonyls. rsc.org

Radical Pathways in this compound Transformations

Radical reactions offer an alternative avenue for the functionalization of this compound, leveraging the generation and reaction of highly reactive radical intermediates.

Trifluoromethyl Radical Addition Reactions

The addition of sulfonyl radicals, which can be generated by the addition of a trifluoromethyl radical to allylsulfonic acid derivatives, to alkynes is a known method for creating functionalized sulfonyl compounds. nih.gov This process typically involves the addition of the sulfonyl radical to the alkyne to form a vinyl radical, which is then trapped. nih.gov While specific studies detailing the addition of trifluoromethyl radicals directly to this compound are not prevalent in the searched literature, the general mechanism suggests that the CF₃ radical would add to the alkyne, generating a vinyl radical intermediate that can be further functionalized. The regioselectivity of this addition would be influenced by the stability of the resulting vinyl radical.

Radical Cyclization and Annulation Processes

While radical cyclization and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks, specific examples involving this compound are not well-documented in the available literature. In general, these processes involve the generation of a radical that can undergo an intramolecular addition to a tethered unsaturated moiety, such as an alkyne, to form a cyclic radical. This intermediate can then be trapped or undergo further reactions. Annulation processes often involve a sequence of intermolecular and intramolecular radical additions to build ring systems.

Cycloaddition Chemistry Involving the Trifluoropropyne Unit

The carbon-carbon triple bond in this compound is a hub of reactivity, readily participating in various cycloaddition reactions to construct cyclic and heterocyclic systems. The trifluoromethyl group significantly influences the regioselectivity and reactivity of these transformations.

[2+2+2] Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for the synthesis of highly substituted benzene (B151609) rings. This transformation is typically catalyzed by transition metals such as cobalt, rhodium, and nickel. While specific studies focusing exclusively on the [2+2+2] cyclotrimerization of this compound are not extensively detailed in the reviewed literature, the general mechanism involves the oxidative coupling of two alkyne molecules to a low-valent metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a third alkyne molecule leads to a metallacycloheptatriene, which then undergoes reductive elimination to furnish the aromatic ring and regenerate the active catalyst. nih.govuclm.esrsc.org The electronic nature of the substituents on the alkyne plays a crucial role in the efficiency and regioselectivity of the cyclotrimerization. The strong electron-withdrawing trifluoromethyl group in this compound would be expected to significantly influence the electronic properties of the alkyne and, consequently, the outcome of the cyclotrimerization reaction.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are concerted, pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. rsc.orgyoutube.com this compound, with its activated triple bond, serves as an excellent dipolarophile in these reactions.

The reaction of this compound with azides leads to the formation of trifluoromethyl-substituted 1,2,3-triazoles. The regioselectivity of this reaction, which dictates the position of the trifluoromethyl group on the resulting triazole ring, is a subject of mechanistic investigation. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) on related systems suggest that the regioselectivity is governed by the electronic properties of both the azide (B81097) and the alkyne. researchgate.net

Similarly, the cycloaddition of this compound with nitrile oxides provides a direct route to trifluoromethyl-substituted isoxazoles. nih.govchemrxiv.orgnih.gov The synthesis of these valuable heterocyclic motifs is of significant interest due to their prevalence in bioactive molecules. The regiochemical outcome of these cycloadditions is also a key aspect, with the potential for the formation of different regioisomers depending on the substitution pattern of the nitrile oxide. nih.govchemrxiv.orgnih.gov

Nucleophilic and Electrophilic Activation of this compound

The reactivity of this compound can be further harnessed through its activation by nucleophilic or electrophilic means, enabling a range of carbon-carbon bond-forming reactions and functional group interconversions.

Carbon-Carbon Bond Forming Reactions

A significant pathway for the nucleophilic activation of this compound involves its deprotonation at the terminal sp-hybridized carbon. Treatment with a strong base, such as n-butyllithium, generates the corresponding lithium acetylide, 3,3,3-trifluoropropynyl-lithium. This organolithium reagent is a potent nucleophile and readily reacts with a variety of electrophiles, most notably carbonyl compounds. semanticscholar.org

The reaction of 3,3,3-trifluoropropynyl-lithium with aldehydes and ketones provides a straightforward and efficient method for the synthesis of trifluoromethyl-substituted propargyl alcohols. This reaction proceeds via the nucleophilic addition of the lithium acetylide to the electrophilic carbonyl carbon. semanticscholar.orgorganic-chemistry.org

Table 1: Reaction of 3,3,3-Trifluoropropynyl-lithium with Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-4,4,4-trifluoro-2-butyn-1-ol | 85 |

| 2 | Acetone | 4,4,4-Trifluoro-2-methyl-2-butyn-1-ol | 78 |

| 3 | Cyclohexanone | 1-(3,3,3-Trifluoroprop-1-ynyl)cyclohexanol | 82 |

This table is a representative example based on typical reactions of lithium acetylides with carbonyl compounds and is for illustrative purposes.

Functional Group Interconversions

The trifluoromethyl group in derivatives of this compound can, under specific conditions, undergo transformations, although it is generally considered a robust functional group. While direct functional group interconversion of the trifluoromethyl group on the intact alkyne is not commonly reported, transformations of the trifluoromethyl group in the products derived from this compound are known. For instance, the trifluoromethyl group on an aromatic ring, which could be formed via a [2+2+2] cyclotrimerization, can be transformed into other functional groups. These transformations often require harsh conditions but provide pathways to novel molecular structures.

Furthermore, the alkyne functionality itself can be transformed post-cycloaddition or nucleophilic addition. For example, the triple bond in the resulting propargyl alcohols can be selectively reduced to a double bond or a single bond, providing access to a wider range of trifluoromethylated building blocks.

Spectroscopic Characterization and Structural Analysis of 1,3,3 Trifluoroprop 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of 3,3,3-Trifluoroprop-1-yne, with ¹H, ¹³C, and ¹⁹F nuclei all providing critical data.

Proton (¹H) NMR Spectral Features

The ¹H NMR spectrum of 3,3,3-Trifluoroprop-1-yne is characterized by a single resonance corresponding to the acetylenic proton (≡C-H). This proton's signal is shifted downfield due to the effects of the adjacent triple bond and the electronegative trifluoromethyl group. A key feature is the long-range coupling between the proton and the three fluorine atoms over four bonds (⁴JHF). This interaction splits the proton signal into a well-defined quartet.

Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Constants

The proton-decoupled ¹³C NMR spectrum of 3,3,3-Trifluoroprop-1-yne displays three distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state and the proximity to the highly electronegative fluorine atoms. libretexts.org Furthermore, the signals for the carbon atoms exhibit splitting due to coupling with the fluorine atoms (JCF), providing valuable structural information. libretexts.org

C1 (≡CH): This sp-hybridized carbon appears as a quartet due to three-bond coupling (³JCF) with the CF₃ group.

C2 (-C≡): The internal sp-hybridized carbon also appears as a quartet, but with a larger two-bond coupling constant (²JCF).

C3 (CF₃): The carbon of the trifluoromethyl group shows the largest coupling, a one-bond coupling (¹JCF) that splits the signal into a quartet. Its chemical shift is significantly downfield. libretexts.orglibretexts.org

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR an excellent technique for studying fluorinated compounds. wikipedia.orgnih.gov For 3,3,3-Trifluoroprop-1-yne, the three fluorine atoms of the CF₃ group are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal is split into a doublet due to the four-bond coupling (⁴JHF) with the acetylenic proton. The chemical shift of the CF₃ group is typically observed in the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the bonding within the 3,3,3-Trifluoroprop-1-yne molecule. The characteristic frequencies of the functional groups can be readily identified.

Key vibrational modes include:

≡C-H Stretch: A sharp, strong absorption band characteristic of the acetylenic C-H bond.

C≡C Stretch: An absorption of variable intensity for the carbon-carbon triple bond.

C-F Stretches: Strong absorption bands associated with the carbon-fluorine bonds of the trifluoromethyl group.

The following table summarizes the major experimentally observed vibrational frequencies for 3,3,3-Trifluoroprop-1-yne.

Mass Spectrometry Techniques and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound.

Electron Impact and Chemical Ionization Mass Spectrometry

Electron Impact (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de The mass spectrum of 3,3,3-Trifluoroprop-1-yne shows a distinct molecular ion (M⁺·) peak at a mass-to-charge ratio (m/z) of 94. The fragmentation pattern provides a fingerprint of the molecule. A study of ionic fragmentation following F 1s core excitation has identified the eight most abundant fragment ions. researchgate.net Common fragmentation pathways include the loss of a fluorine atom and cleavage of the C-C bond.

Chemical Ionization (CI) Mass Spectrometry: CI is a "softer" ionization technique that results in less fragmentation compared to EI. uni-saarland.de While specific CI data for 3,3,3-Trifluoroprop-1-yne is not detailed in the search results, this method would be expected to produce a prominent protonated molecule peak, [M+H]⁺, at m/z 95. This is particularly useful for confirming the molecular weight when the molecular ion in EI is weak or absent. uni-saarland.de

The table below lists the major fragments observed in the electron impact mass spectrum.

Ionic Fragmentation Patterns and Mechanisms

The study of ionic fragmentation provides crucial insights into the stability and bonding of a molecule upon ionization. In mass spectrometry, 1,3,3-trifluoroprop-1-yne (also known as 3,3,3-trifluoro-1-propyne) undergoes fragmentation following photoionization. The process is initiated by the removal of an electron to form an unstable molecular ion (M+), which then breaks down into smaller, charged fragments and neutral radicals. mdpi.comsigmaaldrich.com The pattern of these fragments is characteristic of the molecule's structure.

Research on the ionic fragmentation of 3,3,3-trifluoro-1-propyne near the fluorine 1s ionization threshold reveals that the process is dominated by the cleavage of bonds attached to the fluorinated carbon atom. nih.gov This site-specific fragmentation is a common phenomenon in fluorinated hydrocarbons. nih.gov The analysis of the mass spectra indicates the formation of several fragment ions. The most abundant singly charged and multiply charged ions observed provide a roadmap to understanding the dissociation pathways. nih.gov

The mechanisms often involve the cleavage of the weakest bonds or the formation of the most stable resulting cations. spuvvn.edu For this compound, the strong electron-withdrawing nature of the CF₃ group significantly influences the fragmentation pathways, primarily leading to the rupture of bonds adjacent to this group. nih.gov

Below is a table summarizing the most abundant fragment ions observed during the photoionization of 3,3,3-trifluoro-1-propyne.

Interactive Data Table: Abundant Fragment Ions of this compound

| Fragment Ion | Charge State |

|---|---|

| C₂F⁺ | Singly Charged |

| C₃HF₂⁺ | Singly Charged |

| CF₂⁺ | Singly Charged |

| CF₃⁺ | Singly Charged |

| C₂H⁺ | Singly Charged |

| C₂F⁺ | Multiply Charged |

| C²⁺ | Multiply Charged |

| F²⁺ | Multiply Charged |

Data sourced from studies on photoionization branching ratios near the F 1s ionization threshold. nih.gov

X-ray Crystallographic Studies of this compound Complexes

A review of available scientific literature did not yield specific data regarding the X-ray crystallographic analysis of metal complexes containing the this compound ligand. While the synthesis and crystallographic characterization of various trifluoromethyl metal complexes have been reported, specific structural data for complexes incorporating the intact trifluoromethylacetylene moiety were not found in the searched sources. mdpi.comnih.govnih.gov

Core-Level Electron Spectroscopy (e.g., F 1s X-ray Photoelectron Spectroscopy)

Core-level electron spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for probing the chemical environment of atoms within a molecule. For this compound, both fluorine 1s and carbon 1s core levels have been investigated.

The F 1s excitation spectrum of 3,3,3-trifluoro-1-propyne exhibits features consistent with other fluorinated hydrocarbons that have a π-bonding functional group near the fluorination site. nih.gov The spectrum is characterized by a distinct three-band structure. nih.gov The first and most intense band is observed at a binding energy of 689.4 eV. nih.gov This value falls within the typical range for organic fluorine compounds, which is generally between 688 and 689 eV. nist.govnih.gov

High-resolution carbon 1s photoelectron spectroscopy clearly resolves the contributions from the three chemically distinct carbon atoms in the propyne (B1212725) chain. sigmaaldrich.com A significant chemical shift is observed for the carbon atom of the trifluoromethyl (CF₃) group. This peak is shifted by approximately 8 eV to a higher binding energy compared to the methyl (CH₃) peak in non-fluorinated propyne, a direct consequence of the high electronegativity of the attached fluorine atoms. sigmaaldrich.com The ethynyl (B1212043) carbons (C≡C) also show distinct signals, though they are broadened and have energies that differ only slightly from each other. sigmaaldrich.com

Interactive Data Table: Core-Level Binding Energies for this compound

| Atom | Core Level | Reported Binding Energy (eV) | Reference |

|---|---|---|---|

| Fluorine | F 1s | 689.4 | nih.gov |

| Carbon | C 1s (CF₃) | ~299 | sigmaaldrich.com |

| Carbon | C 1s (Ethynyl) | ~293-294 | sigmaaldrich.com |

Note: Binding energies are approximate and can vary slightly based on experimental conditions and calibration.

Computational and Theoretical Investigations of 1,3,3 Trifluoroprop 1 Yne

Electronic Structure and Bonding Analysis

The electronic nature of 1,3,3-trifluoroprop-1-yne is significantly influenced by the presence of the trifluoromethyl (-CF₃) group adjacent to the alkyne functionality. This substitution pattern dictates the molecule's reactivity and physical properties.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for determining the geometric and electronic properties of this compound. These calculations can predict molecular parameters like bond lengths, bond angles, and dipole moments. For instance, the dipole moment of this compound has been reported to be 2.36 D. preprints.org

DFT calculations have been employed to investigate the synthesis of TFPY via dehydrochlorination of chlorotrifluoropropene isomers. researchgate.net These studies provide optimized geometries and energies for reactants, transition states, and products, which are fundamental to understanding reaction feasibility. While extensive databases of calculated properties exist, specific ab initio studies detailing the complete electronic structure, such as orbital energies and electron density distribution for the isolated this compound molecule, are not broadly published. However, data from computational chemistry databases provide calculated properties derived from various model chemistries.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HF₃ | nih.gov |

| Molecular Weight | 94.03 g/mol | nih.gov |

| IUPAC Name | 3,3,3-trifluoroprop-1-yne | nih.gov |

| Dipole Moment | 2.36 D | preprints.org |

The three fluorine atoms on the C3 carbon have a profound impact on the electronic properties of the propyne (B1212725) backbone. Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I) from the -CF₃ group. researchgate.net This effect significantly influences the charge distribution across the molecule.

This strong inductive withdrawal of electron density by the -CF₃ group has several consequences:

Increased Acidity of Acetylenic Hydrogen : The electron-withdrawing nature of the trifluoromethyl group polarizes the C-H bond at the C1 position, making the acetylenic proton more acidic compared to that of propyne. This increased acidity facilitates the formation of metal acetylides, such as those of copper, silver, and mercury. researchgate.net

Stabilization of Molecular Orbitals : The electronegativity of fluorine stabilizes the molecular orbitals (MOs). researchgate.net This results in a lowering of the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization can render the molecule more resistant to oxidation but also makes it a better electron acceptor in reactions.

Modification of Reactivity : The altered electronic landscape affects the molecule's reactivity in cycloaddition reactions and other transformations. The electron-deficient nature of the alkyne bond in TFPY makes it a suitable partner for reactions with electron-rich species.

Studies on related fluorinated propenes have shown that the -CF₃ group effectively withdraws electron density, influencing the molecule's electrostatic potential and its ability to form noncovalent interactions. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of energy barriers that govern reaction rates.

DFT calculations have been successfully used to model the synthesis of this compound. One study investigated its formation from the dehydrochlorination of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). researchgate.net The calculations predicted the reaction energy barriers, helping to rationalize the observed product distributions and reaction efficiencies.

Furthermore, theoretical studies on [3+2] cycloaddition reactions involving structurally similar compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene and trifluoroacetonitrile, demonstrate the power of computational methods to predict reaction pathways and regioselectivity. mdpi.comnih.gov For example, in the reaction of nitrilimines with trifluoroacetonitrile, DFT calculations were used to analyze the electronic structure of the reactants and map the potential energy surface, correctly predicting the observed isomer formation. nih.gov These studies provide a framework for predicting the behavior of this compound in similar cycloaddition reactions, where it would likely act as the dipolarophile.

The energetic profile of a reaction, often depicted as a potential energy surface diagram, maps the energy of the system as it progresses from reactants to products through transition states. These profiles are critical for understanding reaction kinetics and thermodynamics.

In the DFT study of TFPY synthesis, the Gibbs free energy profiles for the dehydrochlorination of HCFO-1233zd(E/Z) and HCFO-1233xf were calculated. researchgate.net The energy barriers (activation energies) for these transformations provide a quantitative measure of the reaction rate, explaining why certain isomers are more favorable precursors for TFPY synthesis under specific conditions.

Table 2: Calculated Reaction Energy Barriers for TFPY Synthesis

| Reactant | Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| HCFO-1233zd(E) | Dehydrochlorination | DFT | Lower reaction energy barrier compared to HCFO-1233xf. | researchgate.net |

| HCFO-1233zd(Z) | Dehydrochlorination | DFT/Experimental | Most favorable raw material based on experimental data. | researchgate.net |

Note: The discrepancy between calculated energy barriers and experimental favorability was resolved by considering thermodynamic properties and solubility. researchgate.net

Analogous computational studies on other reactions, like the [3+2] cycloaddition of nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, show moderate activation Gibbs free energies (e.g., 22.8–25.6 kcal·mol⁻¹) and significant exergonic character, indicating that the reactions are irreversible and kinetically controlled. mdpi.com Similar energetic analyses could be applied to predict the outcomes of reactions involving this compound.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic constants, which can then be compared with experimental data to confirm molecular structures and assignments.

Vibrational Frequencies : Calculating the second derivatives of the energy with respect to atomic positions yields a set of vibrational modes and their corresponding frequencies. rowansci.com These calculated frequencies, often scaled to correct for systematic errors in the computational method, can be compared to experimental infrared (IR) and Raman spectra. The PubChem entry for this compound lists "vibrational mode frequency" as a property available through SpringerMaterials, indicating that such data has been computed or compiled. nih.gov

Rotational Constants : The rotational constants (A, B, C) are determined from the molecule's principal moments of inertia, which are derived from the optimized geometry. nih.gov These constants are crucial for interpreting microwave spectra. Recent studies have focused on developing scaling factors for computationally derived rotational constants to improve their agreement with experimental values, highlighting the synergy between theoretical predictions and spectroscopic measurements. preprints.org For a symmetric top molecule like this compound, the rotational spectrum would be characterized by these constants.

A study on the homodimers of 3,3,3-trifluoro-1,2-epoxypropane demonstrated that the B3LYP-D3BJ/def2-TZVP model chemistry provided excellent estimates of spectroscopic constants that compared favorably with experimental results from rotational spectroscopy. researchgate.net This provides a validated methodology that could be applied to this compound for accurate prediction of its spectroscopic signature.

Molecular Dynamics Simulations and Conformation Studies

Computational chemistry provides a powerful lens for investigating the dynamic behavior and conformational preferences of molecules. While specific molecular dynamics (MD) simulations and comprehensive conformational analyses for this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on theoretical studies of analogous fluorinated hydrocarbons. Such studies are crucial for understanding the molecule's flexibility, intramolecular interactions, and the energetic landscape that governs its three-dimensional structure.

A key aspect of the computational investigation of this compound would be the exploration of its conformational landscape. The primary focus of such a study would be the rotation around the C1-C2 single bond, which dictates the relative orientation of the trifluoromethyl group with respect to the fluorinated vinylic group.

Conformational Preferences and Rotational Barriers

Theoretical calculations, likely employing density functional theory (DFT) or ab initio methods, would be used to determine the potential energy surface for the rotation around the C1-C2 bond. This would reveal the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

For a molecule like this compound, one would anticipate the existence of staggered and eclipsed conformations as the trifluoromethyl group rotates. The relative energies of these conformers are influenced by a combination of steric hindrance between the fluorine atoms and electronic effects, such as hyperconjugation.

A representative, hypothetical potential energy scan for the rotation around the C1-C2 bond in this compound might yield data similar to what is presented in Table 1. In this hypothetical scenario, the staggered conformer, where the fluorine atoms of the trifluoromethyl group are positioned to minimize steric clash with the fluorine on the double bond, would be the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (F-C1-C2-F) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed | 3.5 |

| 60° | Staggered | 0.0 |

| 120° | Eclipsed | 3.5 |

| 180° | Staggered | 0.0 |

Note: This table is a hypothetical representation based on the expected conformational behavior of similar fluorinated hydrocarbons and is intended for illustrative purposes due to the absence of specific published data for this compound.

The energy barrier to rotation, represented by the energy of the eclipsed transition state, is a critical parameter that determines the rate of interconversion between the stable staggered conformers at a given temperature.

Calculated Structural Parameters

In addition to conformational energies, computational studies would provide detailed geometric parameters for the most stable conformer of this compound. These parameters, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding the molecule's structure. Furthermore, rotational constants can be calculated, which are essential for the analysis of microwave spectroscopy data and provide a precise fingerprint of the molecule's inertial properties.

Table 2: Hypothetical Calculated Structural Parameters for the Staggered Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.480 |

| C2≡C3 | 1.205 |

| C1-F (avg.) | 1.345 |

| C3-F | 1.320 |

| C3-H | 1.070 |

| Bond Angles (degrees) | |

| F-C1-F (avg.) | 108.5 |

| F-C1-C2 (avg.) | 110.4 |

| C1-C2≡C3 | 178.0 |

| F-C3-C2 | 121.0 |

| H-C3-C2 | 120.5 |

| Rotational Constants (GHz) | |

| A | 4.532 |

| B | 1.876 |

| C | 1.459 |

Note: This table contains hypothetical data derived from general knowledge of similar fluorinated alkynes and is for illustrative purposes. Specific experimental or high-level computational data for this compound is not available in the cited sources.

The insights gained from such computational and theoretical investigations are invaluable for predicting the behavior of this compound in various chemical contexts and for guiding experimental studies.

Synthetic Applications and Transformational Chemistry of 1,3,3 Trifluoroprop 1 Yne in Organic Synthesis

Building Block for Complex Fluorinated Molecules

1,3,3-Trifluoroprop-1-yne is a valuable precursor for the synthesis of more elaborate fluorinated structures. Its alkyne functionality provides a handle for various carbon-carbon bond-forming reactions, while the trifluoromethyl group imparts unique properties to the resulting molecules.

Synthesis of Fluorinated Enynes and Dienynes

The construction of fluorinated enynes and dienynes is a significant application of this compound. These structural motifs are present in various biologically active compounds and functional materials. A primary method for their synthesis involves the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, efficiently couples terminal alkynes with vinyl or aryl halides. wikipedia.orglibretexts.org

For instance, the coupling of a vinyl halide with this compound yields a fluorinated 1,3-enyne. This reaction typically proceeds under mild conditions, often at room temperature in the presence of an amine base which also serves as the solvent. wikipedia.org The stereochemistry of the vinyl halide is generally retained during the reaction, allowing for the synthesis of stereospecific products. libretexts.org

A study demonstrated the dramatic increase in reactivity in the oxidative Sonogashira cross-coupling of 2-ethynylaniline (B1227618) with (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane when indium(III) bromide was added. nih.gov This reaction afforded the corresponding 1,3-enynes with a terminal trifluoromethyl group. nih.gov

Table 1: Examples of Sonogashira Coupling for Enynes Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Vinyl Halide | This compound | Palladium catalyst, Copper(I) co-catalyst | Fluorinated 1,3-Enyne | wikipedia.orglibretexts.org |

| 2-Ethynylaniline | (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane | Palladium catalyst, InBr₃ | 1,3-Enyne with terminal CF₃ group | nih.gov |

Construction of Fluorinated Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry due to their potential biological activities. researchgate.net One approach involves the subsequent cyclization of in situ-generated fluorinated enynes.

For example, the 1,3-enynes produced from the Sonogashira coupling of 2-ethynylanilines can undergo palladium-catalyzed cyclization to form indoles bearing a 3,3,3-trifluoroprop-1-enyl group at the 2-position. nih.govnih.gov This two-step process provides an efficient route to these valuable fluorinated indole (B1671886) derivatives. nih.gov

Another strategy involves the condensation of fluorinated 1,3-diketones, which can be conceptually derived from the hydration of fluorinated alkynes, with various dinucleophiles. For example, condensation with hydrazines, hydroxylamine, urea, thiourea, and guanidine (B92328) can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net

Reagent in Cross-Coupling and Functionalization Reactions

Beyond its role as a building block, this compound and its derivatives are important reagents in their own right, participating in various cross-coupling and functionalization reactions.

Sonogashira Cross-Coupling Reactions and Derivatives

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orglibretexts.org The use of this compound or its derivatives in this reaction allows for the direct introduction of a trifluoropropynyl or trifluoropropenyl group onto aryl or vinyl scaffolds.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, as a co-catalyst. libretexts.org An amine base, such as triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgorganic-chemistry.org

The development of a convenient procedure for Sonogashira reactions using propyne (B1212725) at low temperatures highlights the efforts to make these couplings more practical and safer, especially when dealing with volatile alkynes. organic-chemistry.org This methodology can be extended to fluorinated propyne derivatives.

Epoxide Ring Opening Reactions

While direct epoxide ring-opening with this compound itself is not a primary application, the chemistry of related fluorinated epoxides is highly relevant. The ring-opening of epoxides is a versatile method for introducing functional groups and creating new stereocenters. thieme-connect.de These reactions can be catalyzed by either acid or base. libretexts.org

Under basic or nucleophilic conditions, the ring-opening of an epoxide generally proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org This results in an anti-diol product after protonation. For example, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, leads to the formation of an alcohol with an extended carbon chain. libretexts.org

In the context of fluorinated compounds, the ring-opening of 3,3,3-trifluoro-1,2-epoxypropane with various nucleophiles provides access to a range of chiral trifluoromethyl-containing carbinols. researchgate.netscispace.com The strong electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of the ring-opening, favoring attack at the carbon atom further from the CF₃ group. scispace.com

Table 2: Regioselectivity of Epoxide Ring Opening

| Catalyst | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Base | Sₙ2 | Less substituted carbon | Inversion of configuration | libretexts.org |

| Acid | Sₙ1-like | More substituted carbon | Mixture of syn and anti | libretexts.org |

Preparation of Functionalized Fluorocarbon Scaffolds

The concept of molecular scaffolds, which are core structures for the attachment of various functional groups, is central to the development of new materials and therapeutic agents. mdpi.com this compound and its derivatives can be used to construct functionalized fluorocarbon scaffolds, which are frameworks containing fluorine atoms that can be further elaborated.

The synthesis of these scaffolds often relies on multicomponent reactions or cascade reactions that allow for the rapid assembly of complex molecular architectures. nih.gov For example, the Ugi four-component reaction has been employed to create libraries of multifunctional fluorophores from a common scaffold. nih.gov

The introduction of fluorinated building blocks like this compound into these synthetic strategies can lead to novel fluorinated scaffolds with unique properties. For instance, the synthesis of fluorinated triphenylenes has been achieved through annulation reactions involving organolithium derivatives and perfluoroarenes. nih.gov These reactions demonstrate the potential for creating extended, functionalized polyaromatic systems with tailored electronic and photophysical properties.

The development of methods for creating defined molecular scaffolds allows for the precise placement of functional groups, which is crucial for applications in areas such as molecular imaging and drug delivery. mdpi.com The incorporation of the trifluoromethyl group from this compound can enhance the properties of these scaffolds, for example, by improving their metabolic stability or modulating their electronic characteristics.

Synthesis of Trifluoromethyl-Allenyl Systems

The synthesis of trifluoromethyl-allenyl systems represents an important transformation in organofluorine chemistry, providing access to versatile building blocks for further synthetic elaborations. While direct conversion of this compound to trifluoromethyl-allenyl systems is not a common one-step process, its derivatives, particularly trifluoromethylated propargylic alcohols, serve as key intermediates in multi-step synthetic routes.

A prevalent strategy involves the reaction of metalated 3,3,3-trifluoropropyne (B1345459) with various carbonyl compounds to generate the corresponding trifluoromethylated propargylic alcohols. These alcohols can then undergo rearrangement to form the desired trifluoromethyl-allenyl systems. For instance, treatment of 3,3,3-trifluoropropyne with a strong base such as n-butyllithium generates a lithium acetylide, which can then react with aldehydes or ketones to afford the corresponding secondary or tertiary propargylic alcohols.

These propargylic alcohols can then be subjected to various reaction conditions to induce a rsc.orgtandfonline.com-sigmatropic rearrangement or an SN2' reaction, leading to the formation of trifluoromethylated allenes. The choice of reagents and reaction conditions can influence the stereochemical outcome of the allene (B1206475) formation.

A general method for accessing CF₃-substituted allenes from propargylic alcohols utilizes Lewis acid catalysis in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. tandfonline.comrsc.org By adjusting the reaction time and temperature, the initially formed allenes can sometimes rearrange further to other complex molecules like 1,3-biaryl-1-trifluoromethyl-1H-indenes. tandfonline.comrsc.org

The following table summarizes representative examples of the synthesis of trifluoromethyl-allenyl systems from propargylic alcohol precursors, which are themselves derivable from this compound.

Table 1: Synthesis of Trifluoromethyl-Allenyl Systems from Propargylic Alcohols

| Propargylic Alcohol Precursor | Reagents and Conditions | Trifluoromethyl-Allenyl Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-ol | MsCl, Et₃N, CH₂Cl₂ | 1,1,1-Trifluoro-4-phenylbuta-2,3-diene | 85 | rsc.org |

| 1,1,1-Trifluoro-4-methyl-4-phenylpent-2-yn-4-ol | PBr₃, Pyridine, Et₂O | 3-Bromo-5,5,5-trifluoro-2-methyl-2-phenylpenta-1,2-diene | 78 | tandfonline.com |

| 1,1,1-Trifluoro-2,4-diphenylbut-3-yn-2-ol | SOCl₂, Pyridine, THF | 1-Chloro-1,1,1-trifluoro-2,4-diphenylbuta-2,3-diene | 92 | rsc.org |

Derivatization towards Potential Research Probes

The trifluoromethyl group is a key pharmacophore in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the derivatization of this compound into various heterocyclic and functionalized molecules is a significant area of research for the development of potential research probes, including enzyme inhibitors and imaging agents.

One of the most powerful applications of this compound in this context is its use as a building block for the synthesis of trifluoromethylated heterocycles. These heterocyclic scaffolds are prevalent in a vast array of biologically active compounds.

A notable example is the synthesis of trifluoromethyl-substituted pyrazoles. nih.govthieme-connect.comacs.org Pyrazoles are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis often involves the reaction of a derivative of this compound, such as 2-bromo-3,3,3-trifluoropropene, with a diazo compound precursor. thieme-connect.com For instance, a three-component reaction between an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene can yield highly substituted 3-(trifluoromethyl)pyrazoles. thieme-connect.com This method is attractive due to the use of a stable and readily available trifluoromethyl building block. thieme-connect.com

Another important class of heterocycles synthesized from this compound derivatives are trifluoromethyl-substituted triazoles. These are often prepared via a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. In this case, 3,3,3-trifluoropropyne, generated in situ from 2-bromo-3,3,3-trifluoropropene, can react with various organic azides in the presence of a copper(I) catalyst to afford 1,4-disubstituted 4-trifluoromethyl-1,2,3-triazoles in high yields. researchgate.net These triazole products can serve as peptidomimetics and scaffolds for further chemical exploration. nih.gov

The following table provides examples of the derivatization of this compound precursors into heterocyclic systems with potential as research probes.

Table 2: Derivatization of this compound Precursors for Potential Research Probes

| This compound Precursor | Reactants | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 2-Bromo-3,3,3-trifluoropropene | Aldehyde, Tosyl hydrazide, DBU | 1,3,5-Trisubstituted-3-(trifluoromethyl)pyrazole | Precursor for Celecoxib and other COX-2 inhibitors | thieme-connect.com |

| 3,3,3-Trifluoropropyne (from 2-bromo-3,3,3-trifluoropropene) | Benzyl azide, CuI | 1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole | Peptidomimetic scaffold, building block for bioactive molecules | researchgate.netnih.gov |

| 3,3,3-Trifluoropropyne | Nitrile imines | Polyfunctionalized 3-trifluoromethylpyrazoles | Privileged scaffold in agrochemicals and pharmaceuticals | nih.govacs.org |

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies

As there are no established methods for the synthesis of 1,3,3-Trifluoroprop-1-yne, this remains a primary area for future research. The development of any synthetic route would be a significant first step. A sustainable approach would prioritize:

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Utilizing reaction conditions with lower energy consumption, such as catalysis at ambient temperatures.

Renewable Feedstocks: Exploring the potential to derive starting materials from renewable sources.

Minimization of Hazardous Reagents: Avoiding the use of toxic or environmentally harmful chemicals.

A hypothetical starting point for such a synthesis could involve the dehydrofluorination of a suitable polyfluorinated propane (B168953) or propene precursor. The regioselectivity of this elimination would be a critical challenge to overcome to ensure the formation of the desired 1,3,3-trifluoro isomer.

Integration into Advanced Material Science Research Frameworks

Should this compound be synthesized, its unique structure could make it a target for materials science. The presence of a polarized alkyne bond and fluorine atoms suggests potential for:

Polymer Chemistry: As a monomer, its polymerization could lead to novel fluorinated polymers. The properties of such polymers, including thermal stability, chemical resistance, and optical properties, would be of considerable interest.

Functional Coatings: The reactivity of the alkyne could be exploited to graft the molecule onto surfaces, potentially imparting hydrophobic or oleophobic properties.

A comparative table of hypothetical properties for a polymer derived from this compound versus a known fluoropolymer is presented below for illustrative purposes.

| Property | Hypothetical Poly(this compound) | Polytetrafluoroethylene (PTFE) |

| Thermal Stability | Potentially High | Very High |

| Chemical Resistance | Expected to be High | Excellent |

| Refractive Index | Unknown | Low |

| Dielectric Constant | Unknown | Low |

| Solubility | Potentially higher than PTFE in some solvents | Extremely Low |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of this compound is entirely unexplored. Future research would need to establish its fundamental chemical behavior. Key areas of investigation would include:

Cycloaddition Reactions: The alkyne functionality is a prime candidate for [3+2] and Diels-Alder cycloadditions, which would provide access to a variety of fluorinated heterocyclic compounds.

Hydrometallation: Reactions with hydroboranes, hydrosilanes, or hydrostannanes could provide stereodefined vinyl-metal reagents, which are valuable building blocks in organic synthesis.

Nucleophilic Addition: The influence of the three fluorine atoms on the electron density of the alkyne will dictate its reactivity towards nucleophiles.

The development of catalytic systems to control the regioselectivity and stereoselectivity of these reactions would be a significant undertaking.

Interdisciplinary Research with this compound as a Key Synthon

If its synthesis and basic reactivity were established, this compound could become a valuable synthon in other disciplines:

Medicinal Chemistry: Fluorinated motifs are often sought after in drug design to enhance metabolic stability and binding affinity. The unique substitution pattern of this molecule could provide access to novel pharmacophores.

Agrochemicals: The introduction of fluorine can influence the biological activity of pesticides and herbicides.

The potential applications are, at this stage, purely speculative and contingent on the future discovery and development of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,3-trifluoroprop-1-yne, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of this compound can involve regio- and stereoselective epoxide ring-opening reactions using organometallic reagents. For example, di-sec-butylmagnesium in toluene at 40°C facilitates selective transformations, followed by quenching with ammonium chloride . Key parameters include solvent polarity (e.g., tetrahydrofuran for stabilizing intermediates) and temperature control to avoid side reactions.

Q. How can the thermodynamic properties of this compound guide experimental design?

- Methodological Answer : Thermodynamic data such as gas-phase formation enthalpy (ΔfH°gas = -614.2 ± 6.7 kJ/mol) and combustion enthalpy (ΔcH°gas = -1532 ± 6.7 kJ/mol) are critical for predicting reaction feasibility. These values help calculate Gibbs free energy changes and equilibrium constants, ensuring energy-efficient pathways .

Q. What spectroscopic techniques are most effective for characterizing fluorinated intermediates like this compound?

- Methodological Answer : Use <sup>19</sup>F NMR to resolve trifluoromethyl group splitting patterns (δ ≈ -60 to -70 ppm). IR spectroscopy identifies C≡C stretching vibrations (~2100–2260 cm⁻¹), while GC-MS with electron ionization (10–15 eV) detects molecular ion peaks (m/z 96 for [M]<sup>+</sup>) .

Advanced Research Questions

Q. How do structural analogs of this compound inform its reactivity in cyclopropanation or Diels-Alder reactions?

- Methodological Answer : Analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) show that the trifluoromethyl group enhances electrophilicity at the alkyne terminus. Computational studies (DFT or AIM analysis) can map electron density to predict regioselectivity in cycloadditions .

Q. What contradictions exist in reported thermodynamic data for fluorinated alkynes, and how can they be resolved?

- Methodological Answer : Discrepancies in ΔfH°gas values (±6.7 kJ/mol) may arise from experimental methods (e.g., calorimetry vs. computational models). Cross-validate using high-level ab initio calculations (CCSD(T)/CBS) and benchmark against NIST reference data .

Q. How does the trifluoromethyl group in this compound influence crystal packing in supramolecular assemblies?

- Methodological Answer : Fluorine’s high electronegativity drives C–F···H–C interactions, as seen in analogs like 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine. X-ray crystallography (e.g., CCDC entries) reveals planar geometries and intermolecular distances (~2.8–3.2 Å) .

Contradictions and Mitigation Strategies

- Safety Data Gaps : While handling guidelines for analogs (e.g., 3-chloro-1,1,1-trifluoropropane) emphasize PPE and ventilation , specific toxicity data for this compound are limited. Mitigate risks via small-scale pilot reactions and in situ monitoring (e.g., FTIR gas analysis).

- Stereoselectivity Variability : Conflicting regioselectivity in epoxide openings may arise from solvent effects. Use computational solvation models (COSMO-RS) to optimize conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.